ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups onto the triazine ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.
Melamine: Widely used in the production of melamine resins and plastics.
Cyanuric acid: Used in the production of disinfectants and bleaching agents.
Properties
CAS No. |
36286-81-4 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3-ethyl-5-oxo-4H-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-5-9-7(12)6(11-10-5)8(13)14-4-2/h3-4H2,1-2H3,(H,9,10,12) |
InChI Key |
OZEMMYWRELTJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(C(=O)N1)C(=O)OCC |
Origin of Product |
United States |
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